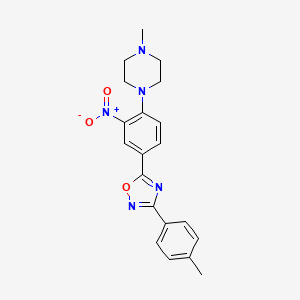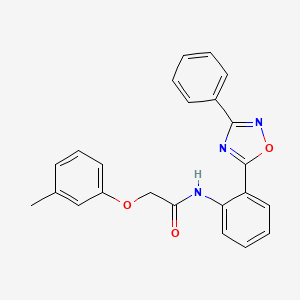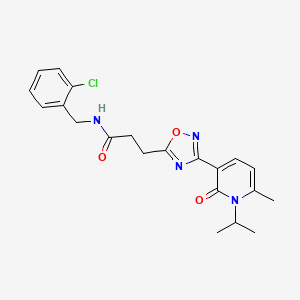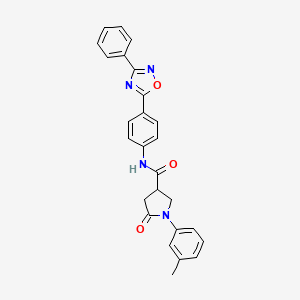
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for cancer cell survival.
Mechanism of Action
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide targets the TCA cycle by inhibiting two critical enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for the production of ATP, which is required for cancer cell survival. By inhibiting these enzymes, 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide disrupts the TCA cycle, leading to a decrease in ATP production and induction of apoptosis.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis in cancer cells, leading to cell death. 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has also been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its selective toxicity towards cancer cells, which makes it a promising candidate for combination therapy with other chemotherapy agents. However, one of the limitations of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide research. One direction is to further investigate its mechanism of action and identify potential biomarkers for patient selection. Another direction is to optimize its formulation and delivery to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide in combination with other chemotherapy agents for various types of cancer.
Synthesis Methods
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with cyclopentanone to form 3-(trifluoromethyl)cyclopent-2-enone. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide with high purity.
Scientific Research Applications
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and induction of apoptosis. 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been tested in various cancer cell lines and animal models, and has shown promising results in combination with other chemotherapy agents.
properties
IUPAC Name |
N'-(cyclopentylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)9-4-3-7-11(8-9)18-12(21)13(22)20-19-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOSQSMOUTXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)






![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)


![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)